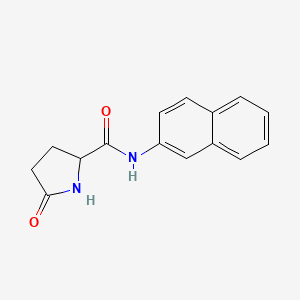

Pyrrolidonyl-beta-naphthylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEPQNMASTUAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336799 | |

| Record name | N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22155-91-5, 1219381-92-6 | |

| Record name | Pyrrolidonyl-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022155915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-2-naphthyl-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Pyrrolidonyl-β-Naphthylamide (PYR) Test: Principles and Protocols

For Immediate Release

A cornerstone of rapid bacterial identification, the Pyrrolidonyl-β-Naphthylamide (PYR) test, serves as a critical tool for researchers and clinicians. This document provides an in-depth exploration of the biochemical principles underpinning this assay, detailed experimental protocols, and performance data for key bacterial species.

Core Principle: Enzymatic Hydrolysis

The PYR test is a rapid colorimetric method designed to detect the activity of the enzyme L-pyrrolidonyl aminopeptidase (B13392206) (also known as pyrrolidonyl arylamidase or PYRase).[1][2][3] First reported in 1981 by Godsey, Schulman, and Erique, this enzymatic assay is foundational for the presumptive identification of Streptococcus pyogenes (Group A Streptococci) and Enterococcus species, differentiating them from other streptococci.[1][2][3] Its application has since expanded to include the differentiation of some coagulase-negative staphylococci and genera within the Enterobacteriaceae family.[3][4]

The biochemical process occurs in two primary stages:

-

Enzymatic Hydrolysis : The target enzyme, PYRase, if present in the test organism, catalyzes the hydrolysis of the substrate, L-pyrrolidonyl-β-naphthylamide (PYR).[2][3][5] This reaction cleaves the substrate, yielding two products: L-pyrrolidone and a free β-naphthylamine.[2][3][5][6]

-

Colorimetric Detection : The liberated β-naphthylamine is then detected by adding a chromogenic reagent, p-dimethylaminocinnamaldehyde.[1][2] This reagent reacts with the primary amine group of β-naphthylamine through a condensation reaction to form a bright pink or cherry-red Schiff base, which precipitates, indicating a positive result.[2][6][7] The absence of this color change signifies a negative result.[2][7]

Performance Characteristics

The PYR test is noted for its high sensitivity and specificity, particularly for identifying S. pyogenes and Enterococcus spp.[1] It often replaces the traditional bacitracin sensitivity and salt tolerance tests due to its superior accuracy.[1]

Table 1: Performance Metrics of the PYR Test for Bacterial Identification

| Test Method | Target Organism(s) | Sensitivity (%) | Specificity (%) | Source(s) |

|---|---|---|---|---|

| PYR Broth | S. pyogenes & Enterococcus spp. | 99.08 | 99.82 | [8] |

| Murex PYR | S. pyogenes & Enterococcus spp. | 98.48 | 99.82 | [8] |

| PYR Test | S. pyogenes | 95.42 | 77.41 | [9] |

| Bacitracin | S. pyogenes | 95.42 | 70.96 | [9] |

| Bacitracin | S. pyogenes & Enterococcus spp. | 95.0 | 90.90 |[8] |

Note: Performance metrics can vary based on the specific kit manufacturer, protocol adherence, and the bacterial isolates being tested.

Experimental Protocols

Several formats of the PYR test are available, including broth, agar, and rapid disk methods.[2][7] The rapid disk method is most common in clinical laboratories.

3.1 Reagents and Materials

-

PYR Test Disks/Strips : Filter paper impregnated with L-pyrrolidonyl-β-naphthylamide.[1][4] Store at 2-8°C.[4]

-

PYR Reagent : A solution of 0.01% to 1% p-dimethylaminocinnamaldehyde in a dilute acid, typically hydrochloric acid.[2][3] Store at 2-8°C in a dark container.[2]

-

Preparation Example: Dissolve 1.0 g of N,N-dimethylaminocinnamaldehyde in 99.0 mL of distilled water and slowly add 1.0 mL of concentrated HCl with constant stirring.[2]

-

-

Test Organisms : Well-isolated colonies from a non-selective culture medium (e.g., Blood Agar Plate) cultured for 18-24 hours.[1][3] Using inocula from selective media may lead to false-negative results.[3]

-

Quality Control Strains :

3.2 Rapid Disk Method Protocol

-

Preparation : Using sterile forceps, place a PYR disk onto a clean, dry surface, such as a sterile petri dish or microscope slide.[2][7][10]

-

Moistening : Add a small drop (approx. 10 µL) of sterile deionized water or saline to the disk. The disk should be moist but not saturated, as excessive moisture can lead to false-negative results.[1][3][7]

-

Inoculation : Using a sterile applicator stick or inoculating loop, pick 2-3 well-isolated colonies of the test organism.[7] Heavily smear the inoculum onto the moistened area of the PYR disk.[2][7]

-

Incubation : Allow the inoculated disk to incubate at room temperature (21-25°C) for 2 minutes.[1][7] This incubation time may be extended up to 10 minutes for slow-growing organisms.[7]

-

Reagent Addition : After incubation, add one drop of the PYR reagent (p-dimethylaminocinnamaldehyde solution) directly onto the inoculated area of the disk.[1][2]

-

Result Interpretation : Observe for a color change within 1-2 minutes of adding the reagent.[2][3][7]

3.3 Broth Method Protocol

-

Inoculation : Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[3][5]

-

Incubation : Incubate the tube aerobically at 35-37°C for 4 hours.[3][5][7]

-

Reagent Addition : Add 1-2 drops of the PYR reagent to the broth.[2][3]

-

Result Interpretation : Observe for the development of a red color within 1-2 minutes.[3][5]

Applications and Limitations

4.1 Key Applications

-

Presumptive Identification of S. pyogenes : The test is highly specific and sensitive for differentiating Group A Streptococci from other beta-hemolytic streptococci.[1][3][5]

-

Differentiation of Enterococcus : It effectively distinguishes PYR-positive Enterococcus species from PYR-negative Group D streptococci (e.g., Streptococcus bovis/equinus group).[3][5]

-

Staphylococci Differentiation : Helps distinguish PYR-positive species like Staphylococcus haemolyticus and S. lugdunensis from PYR-negative species like S. aureus.[1]

-

Identification of Enterobacteriaceae : Can aid in identifying E. coli (PYR-negative) from other indole-positive, lactose-positive gram-negative rods.[3][5][7]

4.2 Limitations

-

The PYR test is a presumptive test and should be supplemented with other biochemical or serological tests for definitive identification.[3][4]

-

Some other organisms, such as certain Aerococcus, Lactococcus, and Corynebacterium species, can also be PYR-positive.[3][4]

-

The inoculum should be taken from non-selective media to avoid false-negative results.[3]

-

Results must be read within the specified timeframe to prevent non-specific color reactions.[3]

References

- 1. flabslis.com [flabslis.com]

- 2. microbenotes.com [microbenotes.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]

- 6. exodocientifica.com.br [exodocientifica.com.br]

- 7. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 8. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jcdr.net [jcdr.net]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide on L-pyrrolidonyl-beta-naphthylamide and its Substrate-Enzyme Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-pyrrolidonyl-beta-naphthylamide in Enzymology

L-pyrrolidonyl-beta-naphthylamide (PYR) is a chromogenic substrate pivotal for the detection of a specific enzyme, L-pyroglutamyl aminopeptidase (B13392206), also known as pyrrolidonyl arylamidase (PYRase).[1][2][3] This enzyme is an exopeptidase that catalyzes the removal of an N-terminal pyroglutamic acid residue from peptides.[4][5] The PYR test, which utilizes this substrate-enzyme reaction, is a cornerstone in clinical microbiology for the presumptive identification of various bacterial species.[4] Its specificity and rapid results have made it an invaluable tool in diagnostic procedures, allowing for more timely and targeted therapeutic decisions.[4]

The fundamental principle of the PYR test lies in the enzymatic hydrolysis of L-pyrrolidonyl-beta-naphthylamide.[4][6] If the target enzyme, PYRase, is present, it cleaves the amide bond in the PYR substrate, releasing beta-naphthylamine.[4][6] The subsequent addition of a developing reagent, typically N,N-dimethylaminocinnamaldehyde, results in the formation of a bright pink or cherry-red Schiff base, providing a clear colorimetric confirmation of enzymatic activity.[4][6]

The Enzyme: Pyroglutamyl Aminopeptidase (PYRase)

Pyroglutamyl aminopeptidase (EC 3.4.19.3) is a class of enzymes that specifically cleaves the peptide bond at the N-terminal end of a polypeptide where a pyroglutamyl residue is present.[5][7] This cyclic lactam structure protects polypeptides from degradation by most aminopeptidases, making PYRase crucial for their metabolism.[7][8]

There are different types of pyroglutamyl peptidases. Type I is a cytosolic cysteine peptidase with a broad substrate specificity.[8][9] In contrast, Type II is a membrane-anchored metalloenzyme with a narrow substrate specificity.[9] The PYRase detected in microbiological assays is typically a bacterial enzyme.

In a clinical context, the detection of PYRase activity is primarily used for the presumptive identification of:

-

Group A Streptococci (Streptococcus pyogenes) : Differentiating them from other beta-hemolytic streptococci.[1][10][11]

-

Enterococcus species : Distinguishing them from Group D streptococci.[1][11]

-

Some Coagulase-Negative Staphylococci : Such as Staphylococcus haemolyticus and Staphylococcus lugdunensis.[2][10]

-

Certain Enterobacteriaceae : For instance, it can aid in the identification of Escherichia coli.[1][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the PYR test, a common application of the L-pyrrolidonyl-beta-naphthylamide substrate.

| Parameter | Value/Range | Organism(s) | Notes |

| Incubation Time (Disk Method) | 1-2 minutes | General | At room temperature before adding the reagent.[1] |

| Incubation Time (Broth Method) | 4 hours | General | At 35-37°C before adding the reagent.[1][12] |

| Result Development Time | 1-2 minutes | General | After the addition of the PYR reagent.[1][6] |

| PYR Reagent Concentration | 0.01% or 1% | N/A | p-N,N-dimethylaminocinnamaldehyde in an acidic solution.[6] |

| Sensitivity (for Enterococcus) | >96% | Enterococcus spp. | Compared to standard biochemical tests.[13] |

| Specificity (for Enterococcus) | >96% | Enterococcus spp. | Compared to standard biochemical tests.[13] |

Experimental Protocols

PYR Disk Method (Rapid Test)

This method provides a rapid qualitative assessment of PYRase activity.

Materials:

-

PYR disks (impregnated with L-pyrrolidonyl-beta-naphthylamide)

-

Sterile distilled or deionized water

-

PYR reagent (N,N-dimethylaminocinnamaldehyde)

-

Sterile inoculating loop or stick

-

Petri dish

-

Forceps

Procedure:

-

Using sterile forceps, place a PYR disk in a clean petri dish.[12]

-

Slightly moisten the disk with sterile distilled water. It is crucial not to oversaturate the disk, as this can lead to false-negative results.[6][11]

-

With a sterile inoculating loop, pick up 3-5 well-isolated colonies of the test organism from an 18-24 hour pure culture (e.g., from a blood agar (B569324) plate).[1]

-

Smear the inoculum onto the surface of the moistened PYR disk.[1][12]

-

Incubate the disk at room temperature for 1-2 minutes.[1] For slow-growing organisms, this incubation time may be extended to 10 minutes.[12]

-

After incubation, add one drop of the PYR reagent to the disk.[1][12]

Interpretation of Results:

-

Positive: Development of a bright pink or cherry-red color.[2][6][10]

-

Negative: No color change, or the development of a yellow or orange color.[2][12] A faint pink reaction is also considered negative.[1][14]

PYR Broth Method

This method is an alternative to the disk method and involves incubating the organism in a broth containing the PYR substrate.

Materials:

-

PYR broth

-

Sterile inoculating loop

-

Incubator (35-37°C)

-

PYR reagent

Procedure:

-

Inoculate the PYR broth with 3-5 colonies from an 18-24 hour pure culture of the test organism.[1][11]

-

Incubate the tube aerobically at 35-37°C for 4 hours.[1][11][12]

-

After incubation, add 2-3 drops of the PYR reagent to the broth.[1][11]

Interpretation of Results:

-

Positive: Development of a deep cherry-red color.[12]

-

Negative: No color change or a yellow/orange coloration.[12]

Signaling Pathways and Experimental Workflows

While PYRase itself is not typically part of a complex signaling cascade in the context of the diagnostic PYR test, its activity is the central point of the experimental workflow. The workflow is a direct, linear process.

Below is a Graphviz diagram illustrating the logical workflow of the PYR test.

Caption: Logical workflow of the PYR test from sample preparation to result interpretation.

The following diagram illustrates the biochemical reaction pathway at the core of the PYR test.

Caption: Biochemical pathway of the PYR test, showing the enzymatic hydrolysis and subsequent colorimetric detection.

Concluding Remarks

The interaction between L-pyrrolidonyl-beta-naphthylamide and pyroglutamyl aminopeptidase is a well-characterized and highly specific enzymatic reaction that has been effectively translated into a rapid and reliable diagnostic test. For researchers and professionals in drug development, understanding the principles of this assay and the nature of the enzyme involved is crucial for its application in microbial identification and differentiation. The simplicity and accuracy of the PYR test underscore the power of leveraging specific enzyme-substrate interactions for diagnostic purposes. Further research could explore novel applications for this substrate, potentially in the development of new diagnostic assays or as a tool in high-throughput screening for inhibitors of PYRase, which may have therapeutic implications in certain bacterial infections.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. flabslis.com [flabslis.com]

- 3. studymicrobio.com [studymicrobio.com]

- 4. Pyrrolidonyl-beta-naphthylamide | 1219381-92-6 | Benchchem [benchchem.com]

- 5. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Pyroglutamate aminopeptidase - Wikipedia [en.wikipedia.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Stork: Pyroglutamyl peptidase: an overview of the three known enzymatic forms [storkapp.me]

- 10. hardydiagnostics.com [hardydiagnostics.com]

- 11. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]

- 12. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 13. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbe-canvas.com [microbe-canvas.com]

An In-depth Technical Guide to Pyrrolidonyl-β-Naphthylamide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidonyl-β-naphthylamide (PYR), a synthetic substrate, is a cornerstone in the rapid identification of specific bacteria. Its utility is rooted in the detection of L-pyrroglutamyl aminopeptidase (B13392206) (also known as pyrrolidonyl peptidase), an enzyme present in certain microorganisms. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental applications of Pyrrolidonyl-β-naphthylamide, with a focus on its role in microbiology and potential for broader research applications.

Chemical Properties and Structure

Pyrrolidonyl-β-naphthylamide is a solid, off-white to slightly yellow powder. Its chemical structure consists of a pyrrolidone ring linked to a β-naphthylamine moiety through an amide bond. This structure is key to its function as a chromogenic substrate.

Table 1: Chemical and Physical Properties of Pyrrolidonyl-β-Naphthylamide

| Property | Value |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.29 g/mol |

| Melting Point | 188-193 °C |

| Boiling Point | Data not readily available |

| Solubility | Methanol: 50 mg/mL. Solubility in other common organic solvents such as ethanol, DMSO, and acetone (B3395972) is not widely reported. It is sparingly soluble in water. |

| CAS Number | 22155-91-5 |

Chemical Structure

The chemical structure of Pyrrolidonyl-β-naphthylamide is presented below:

Experimental Protocols

The primary experimental application of Pyrrolidonyl-β-naphthylamide is the PYR test, a rapid colorimetric assay for the detection of L-pyrroglutamyl aminopeptidase activity. This test is crucial for the presumptive identification of Streptococcus pyogenes (group A streptococci) and Enterococcus species.

The PYR Test: Principle and Methodology

Principle: The enzyme L-pyrroglutamyl aminopeptidase, present in certain bacteria, hydrolyzes the L-pyrrolidonyl-β-naphthylamide substrate. This enzymatic cleavage releases β-naphthylamine. The free β-naphthylamine then reacts with a developing reagent, typically N,N-dimethylaminocinnamaldehyde, to form a bright red Schiff base, indicating a positive result.[1][2]

Methodologies: The PYR test can be performed using two main methods: the disk method and the broth method.

1. Disk Method (Rapid Method)

-

Materials:

-

PYR-impregnated paper disks

-

Sterile water or phosphate (B84403) buffer

-

Sterile inoculating loop or swab

-

PYR developing reagent (N,N-dimethylaminocinnamaldehyde)

-

Petri dish

-

-

Procedure:

-

Place a PYR disk in a sterile petri dish.

-

Moisten the disk with a single drop of sterile water or phosphate buffer. Do not oversaturate.

-

Using a sterile loop or swab, pick several well-isolated colonies of the test organism from an 18-24 hour culture on a blood agar (B569324) plate.

-

Smear the inoculum onto the surface of the moistened PYR disk.

-

Incubate at room temperature for 2 minutes.

-

Add one drop of the PYR developing reagent to the disk.

-

Observe for a color change within 1-2 minutes.

-

-

Interpretation:

-

Positive: Development of a bright pink or cherry-red color.

-

Negative: No color change or the development of a yellow or orange color.

-

2. Broth Method

-

Materials:

-

PYR broth containing L-pyrrolidonyl-β-naphthylamide

-

Sterile inoculating loop

-

Incubator (35-37°C)

-

PYR developing reagent

-

-

Procedure:

-

Inoculate the PYR broth with 2-4 colonies of the test organism from a pure culture.

-

Incubate the broth at 35-37°C for 4 hours.

-

After incubation, add 1-2 drops of the PYR developing reagent.

-

Observe for a color change within 1-2 minutes.

-

-

Interpretation:

-

Positive: Development of a bright pink or cherry-red color.

-

Negative: No color change or the development of a yellow color.

-

Quality Control

For reliable results, quality control should be performed with each new lot of PYR reagents and on each day of testing.

-

Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615)

-

Negative Control: Streptococcus agalactiae (ATCC 13813) or Escherichia coli (ATCC 25922)

Signaling Pathways and Experimental Workflows

The primary "signaling" event involving Pyrrolidonyl-β-naphthylamide is the enzymatic reaction itself, which signals the presence of L-pyrroglutamyl aminopeptidase. This can be visualized as a simple enzymatic pathway.

Caption: Enzymatic hydrolysis of Pyrrolidonyl-β-naphthylamide.

The experimental workflow for the PYR disk test can be visualized as a logical progression of steps.

Caption: Experimental workflow of the rapid PYR disk test.

Broader Research Applications and Future Directions

While the primary application of Pyrrolidonyl-β-naphthylamide is in diagnostic microbiology, its core structure serves as a scaffold for the development of novel molecular probes.[1] The synthesis of fluorescent and chemiluminescent analogs of PYR is an emerging area of research. These probes offer the potential for real-time visualization and quantification of L-pyrroglutamyl aminopeptidase activity in living cells and complex biological systems, which could provide deeper insights into bacterial physiology and host-pathogen interactions. The development of PYR-based inhibitors could also be a valuable tool for studying the physiological roles of this enzyme.

References

Synthesis of L-Pyrrolidonyl-β-Naphthylamide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, L-pyrrolidonyl-β-naphthylamide (PYR) is a crucial chromogenic substrate for the detection of L-pyrroglutamyl aminopeptidase (B13392206) activity. This enzyme is a key marker for the presumptive identification of bacterial species such as Streptococcus pyogenes and Enterococcus species. This in-depth technical guide provides a comprehensive overview of the synthesis of L-pyrrolidonyl-β-naphthylamide for research applications, including detailed experimental protocols, data presentation, and workflow visualizations.

Overview of L-Pyrrolidonyl-β-Naphthylamide

L-pyrrolidonyl-β-naphthylamide is a synthetic molecule that serves as a specific substrate for the enzyme L-pyrroglutamyl aminopeptidase (also known as pyrrolidonyl peptidase). The enzymatic cleavage of the amide bond in L-pyrrolidonyl-β-naphthylamide releases β-naphthylamine.[1][2] The free β-naphthylamine can then be detected by a colorimetric reaction, typically with the addition of p-dimethylaminocinnamaldehyde, which results in the formation of a bright pink or cherry-red Schiff base, indicating a positive enzymatic reaction.[1]

Beyond its well-established role in clinical microbiology for bacterial identification, L-pyrrolidonyl-β-naphthylamide and its derivatives are explored in broader biochemical research. These applications include studies on enzyme inhibition, receptor modulation, and the development of novel therapeutic agents, particularly in the fields of neurology and metabolic pathways.

Chemical Synthesis of L-Pyrrolidonyl-β-Naphthylamide

The synthesis of L-pyrrolidonyl-β-naphthylamide is primarily achieved through the formation of an amide bond between L-pyroglutamic acid and β-naphthylamine.[1] This can be accomplished through direct coupling or dehydration reactions, often facilitated by a coupling agent to promote the formation of the amide linkage.

Synthesis Workflow

The general workflow for the synthesis of L-pyrrolidonyl-β-naphthylamide involves the reaction of L-pyroglutamic acid and β-naphthylamine in the presence of a coupling agent, followed by purification of the final product.

Experimental Protocol: Amide Coupling using DCC and HOBt

This protocol describes a representative method for the synthesis of L-pyrrolidonyl-β-naphthylamide using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.

Materials:

-

L-pyroglutamic acid

-

β-naphthylamine

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve L-pyroglutamic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

To this solution, add β-naphthylamine (1.0 equivalent) and a tertiary base such as NMM or DIPEA (1.0-1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure L-pyrrolidonyl-β-naphthylamide.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| L-Pyroglutamic Acid | C₅H₇NO₃ | 129.11 |

| β-Naphthylamine | C₁₀H₉N | 143.19 |

| L-Pyrrolidonyl-β-Naphthylamide | C₁₅H₁₄N₂O₂ | 254.29 |

Note: The yield of the synthesis is dependent on the specific reaction conditions and purification methods employed.

Application in Research: The PYR Test

The most prominent application of L-pyrrolidonyl-β-naphthylamide is in the PYR (L-pyrrolidonyl-β-naphthylamide) test, a rapid colorimetric method for bacterial identification.

Principle of the PYR Test

The PYR test is based on the enzymatic hydrolysis of L-pyrrolidonyl-β-naphthylamide by L-pyrroglutamyl aminopeptidase. The hydrolysis reaction releases β-naphthylamine, which then reacts with a chromogenic reagent, p-dimethylaminocinnamaldehyde, to produce a distinct color change.

Signaling Pathway of the PYR Test

The series of reactions in the PYR test can be visualized as a signaling pathway, where the presence of the target enzyme initiates a cascade leading to a detectable signal.

Experimental Protocol for the PYR Test (Rapid Disk Method)

This protocol outlines the rapid disk method for performing the PYR test.

Materials:

-

PYR test disks impregnated with L-pyrrolidonyl-β-naphthylamide

-

PYR reagent (p-dimethylaminocinnamaldehyde)

-

Sterile distilled or deionized water

-

Sterile inoculating loop or stick

-

Pure bacterial culture (18-24 hours old)

Procedure:

-

Place a PYR disk on a clean, dry surface (e.g., a sterile petri dish).

-

Moisten the disk with a small drop (approximately 10 µL) of sterile water. Do not oversaturate the disk.

-

Using a sterile loop or stick, pick a few well-isolated colonies of the test organism.

-

Smear the inoculum onto the moistened area of the PYR disk.

-

Incubate the disk at room temperature for 1-2 minutes.[3]

-

After incubation, add one drop of the PYR reagent to the disk.

-

Observe for a color change within 1-2 minutes.

Interpretation of Results:

-

Positive: A bright pink to cherry-red color develops.[3]

-

Negative: No color change or the development of a yellow or orange color.

Conclusion

The synthesis of L-pyrrolidonyl-β-naphthylamide is a critical process for providing a reliable substrate for important diagnostic and research applications. The amide coupling reaction between L-pyroglutamic acid and β-naphthylamine, facilitated by reagents such as DCC, offers a robust method for its preparation. The resulting compound is indispensable for the rapid and accurate presumptive identification of key bacterial pathogens through the PYR test. Further research into the applications of L-pyrrolidonyl-β-naphthylamide and its derivatives may unveil novel uses in drug discovery and the study of complex biological systems.

References

An In-Depth Technical Guide to the Hydrolysis of L-Pyroglutamyl-β-Naphthylamide by L-Pyroglutamyl Aminopeptidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate L-pyroglutamyl-β-naphthylamide (PYR) by L-pyroglutamyl aminopeptidase (B13392206) (PGP), also known as pyroglutamyl-peptidase I (EC 3.4.19.3). The document details the catalytic mechanism, summarizes key kinetic parameters, provides an experimental protocol for activity assays, and explores the enzyme's involvement in cellular signaling pathways.

Core Mechanism of L-Pyroglutamyl Aminopeptidase

L-pyroglutamyl aminopeptidase is a cysteine protease that specifically catalyzes the removal of an N-terminal pyroglutamyl residue from peptides and proteins.[1][2] The catalytic activity of PGP relies on a classical Cys-His-Asp triad (B1167595) within its active site.

The hydrolysis of the peptide bond in L-pyroglutamyl-β-naphthylamide proceeds through a two-step acyl-enzyme intermediate mechanism:

-

Nucleophilic Attack: The catalytic cysteine residue, activated by the adjacent histidine, acts as a nucleophile, attacking the carbonyl carbon of the pyroglutamyl residue of the PYR substrate.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Acyl-Enzyme Formation and Release of β-Naphthylamine: The intermediate collapses, leading to the formation of a covalent acyl-enzyme intermediate and the release of the first product, β-naphthylamine.

-

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate.

-

Release of Pyroglutamic Acid and Enzyme Regeneration: This leads to the hydrolysis of the intermediate, releasing pyroglutamic acid and regenerating the free, active enzyme.

Quantitative Data on PGP Activity

| Substrate | Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| pGlu-7-amino-4-methyl coumarin (B35378) | Recombinant Human PAP1 | 51.8 | 3.75 | 7.24 x 10⁴ |

| Pyroglutamylalanine | Streptococcus pyogenes | 340 | - | - |

| Pyroglutamyltyrosine | Streptococcus pyogenes | 470 | - | - |

Table 1: Kinetic parameters of L-pyrroglutamyl aminopeptidase with various substrates. Data for pGlu-7-amino-4-methyl coumarin from a study on recombinant human PGP.[3] Data for dipeptide substrates from a study using a conductimetric assay.[4]

Experimental Protocol: Spectrophotometric Assay of PGP Activity

This protocol outlines a method for the continuous spectrophotometric measurement of PGP activity using L-pyroglutamyl-β-naphthylamide (PYR) as a substrate. The assay is based on the detection of the released β-naphthylamine, which can be measured directly or after a coupling reaction.

Materials:

-

Purified L-pyrroglutamyl aminopeptidase

-

L-pyroglutamyl-β-naphthylamide (PYR) stock solution (in DMSO or appropriate solvent)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a reducing agent like DTT)

-

Microplate reader or spectrophotometer capable of reading at the appropriate wavelength for β-naphthylamine or its derivative.

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

-

Prepare a series of PYR substrate dilutions in the assay buffer to determine kinetic parameters.

-

-

Enzyme Assay:

-

To a 96-well microplate or a cuvette, add the assay buffer and the PYR substrate solution.

-

Pre-incubate the mixture at the reaction temperature for 5 minutes.

-

Initiate the reaction by adding a small volume of the purified PGP enzyme solution.

-

Immediately start monitoring the increase in absorbance at the appropriate wavelength over time. The wavelength will depend on the detection method for β-naphthylamine. For direct detection, this is typically around 340 nm. For coupled assays, a chromogenic coupling agent is used to produce a colored product with a different absorbance maximum.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per minute to the concentration of product formed per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of β-naphthylamine or the final colored product.

-

To determine the kinetic parameters (Km and kcat), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Involvement in Cellular Signaling Pathways

Recent research has implicated L-pyrroglutamyl aminopeptidase in various cellular processes, including inflammation and cancer. While the precise signaling cascades are still under investigation, evidence suggests potential links to major pathways such as NF-κB and MAPK. It is important to distinguish PGP (pyroglutamyl-peptidase I) from the well-studied P-glycoprotein (Pgp), as they are distinct proteins with different functions.

Elevated PGP expression has been observed in inflammatory conditions, and its activity may modulate the levels of bioactive peptides that influence inflammatory responses. The specific mechanisms by which PGP integrates into and influences these signaling networks remain an active area of research.

This technical guide serves as a foundational resource for professionals engaged in research and development involving L-pyrroglutamyl aminopeptidase. The provided information on its mechanism, kinetics, and experimental protocols can aid in the design of further studies to elucidate its physiological roles and its potential as a therapeutic target.

References

The Advent of Pyrrolidonyl-Beta-Naphthylamide in Microbiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Pyrrolidonyl-beta-naphthylamide (PYR), a crucial chromogenic substrate in diagnostic microbiology. From its discovery and the historical context of its development to its widespread application in the presumptive identification of key bacterial pathogens, this document elucidates the biochemical principles, experimental protocols, and performance characteristics of the PYR test. Quantitative data on the test's sensitivity and specificity are presented for critical comparison, and detailed methodologies for its application are outlined. Furthermore, this guide employs visualizations to illustrate the biochemical reaction and experimental workflows, offering a comprehensive resource for laboratory professionals and researchers in the field of microbiology and infectious disease diagnostics.

Introduction: A Historical Perspective

The quest for rapid and reliable methods for bacterial identification has been a driving force in clinical microbiology. Before the advent of rapid enzymatic tests, the presumptive identification of medically important bacteria, such as Streptococcus pyogenes (Group A Streptococcus), relied on methods like the bacitracin susceptibility test. While widely used, the bacitracin test was known to be time-consuming and could yield ambiguous results, occasionally leading to the misidentification of other beta-hemolytic streptococci.[1]

The turning point came in 1981 when Godsey, Schulman, and Eriquez first described the use of L-pyrrolidonyl-beta-naphthylamide (PYR) as a substrate for the rapid identification of Streptococcus pyogenes and Enterococcus species.[2][3][4][5] This pioneering work laid the foundation for the development of a rapid, colorimetric assay that would soon become an indispensable tool in clinical laboratories worldwide. The PYR test offered a more specific and sensitive alternative to traditional methods, significantly reducing the turnaround time for presumptive identification.[1][3]

The Biochemical Principle of the PYR Test

The PYR test is a qualitative assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[3][6][7][8][9] This enzyme catalyzes the hydrolysis of the substrate L-pyrrolidonyl-β-naphthylamide into two products: L-pyrrolidone and β-naphthylamine.[6][8]

The presence of the liberated β-naphthylamine is then detected by the addition of a chromogenic reagent, N,N-dimethylaminocinnamaldehyde.[8][10] This reagent reacts with the aromatic amine group of β-naphthylamine to form a red Schiff base.[6][8] The development of a bright pink or cherry-red color within minutes indicates a positive result, signifying the presence of L-pyrrolidonyl arylamidase activity.[8][11] Conversely, the absence of a color change or the development of a yellow or orange color is interpreted as a negative result.[3][4]

Applications in Clinical Microbiology

The PYR test has become a cornerstone for the presumptive identification of several clinically significant bacteria:

-

Group A Streptococcus (Streptococcus pyogenes): The test is highly sensitive and specific for differentiating S. pyogenes from other beta-hemolytic streptococci.[3][7] This is crucial for the timely diagnosis and treatment of infections such as pharyngitis, which can prevent the development of serious sequelae like rheumatic fever.

-

Enterococcus species: The PYR test is instrumental in distinguishing Enterococcus species (which are typically PYR-positive) from other non-hemolytic, catalase-negative, Gram-positive cocci, such as Group D streptococci (Streptococcus bovis group), which are PYR-negative.[7][12]

-

Coagulase-Negative Staphylococci (CoNS): The test aids in the differentiation of certain CoNS species. For instance, Staphylococcus lugdunensis and Staphylococcus haemolyticus are PYR-positive, which helps to distinguish them from other CoNS.[4]

-

Gram-Negative Rods: The PYR test can also be a useful ancillary test in the identification of some Gram-negative bacteria. For example, it can help differentiate Citrobacter species (PYR-positive) from Salmonella and Escherichia coli (typically PYR-negative).[13][14]

Quantitative Performance Data

The reliability of a diagnostic test is paramount. The following tables summarize the sensitivity and specificity of the PYR test for the identification of key bacterial groups as reported in various studies.

Table 1: Performance of PYR Test for Presumptive Identification of Streptococcus pyogenes

| Study (Year) | Test Method | Sensitivity (%) | Specificity (%) |

| Abraham et al. (2016) | PYR Test | 95.42 | 77.41 |

| Chen et al. (1997) | PYR Broth | 99.08 | 99.82 |

| Chen et al. (1997) | Murex PYR | 98.48 | 99.82 |

| Aslani & Gharagozloo (1995) | PYR Test | 98.9 | 100 |

Table 2: Comparative Performance of PYR Test and Bacitracin Susceptibility for Streptococcus pyogenes

| Study (Year) | Test | Sensitivity (%) | Specificity (%) |

| Abraham et al. (2016) | PYR Test | 95.42 | 77.41 |

| Bacitracin | 95.42 | 70.96 | |

| Chen et al. (1997) | PYR Broth | 99.08 | 99.82 |

| Bacitracin | 95 | 90.90 | |

| Aslani & Gharagozloo (1995) | PYR Test | 98.9 | 100 |

| Bacitracin | 98.9 | 80 |

Table 3: Performance of PYR Test for Presumptive Identification of Enterococcus species

| Study (Year) | Test Method | Sensitivity (%) | Specificity (%) |

| Facklam et al. (reported in Microbiology Info) | PYR Test | 96 | Not Specified |

| Ruoff & Kunz (1987) | Strep-A-Chek (SAC) | >96 | >96 |

| Ruoff & Kunz (1987) | Strep-A-Fluor (SAF) | >96 | >96 |

Table 4: PYR Test Reactivity in Coagulase-Negative Staphylococci and other Bacteria

| Bacterial Species | PYR Test Result |

| Staphylococcus haemolyticus | Positive |

| Staphylococcus lugdunensis | Positive |

| Staphylococcus schleiferi | Positive |

| Staphylococcus delphini | Positive |

| Citrobacter spp. | Positive |

| Klebsiella spp. | Positive |

| Yersinia spp. | Positive |

| Serratia spp. | Positive |

| Enterobacter spp. | Positive |

| Salmonella spp. | Negative |

| Escherichia coli | Negative |

Detailed Experimental Protocols

Two primary methods are employed for performing the PYR test in a clinical laboratory: the rapid disk method and the broth method.

Rapid Disk Method

This is the most commonly used method due to its speed and simplicity.

Materials:

-

PYR test disks impregnated with L-pyrrolidonyl-β-naphthylamide

-

Sterile distilled or deionized water

-

PYR reagent (N,N-dimethylaminocinnamaldehyde)

-

Sterile inoculating loop or applicator stick

-

Petri dish or microscope slide

Procedure:

-

Place a PYR disk on a clean, dry surface such as a sterile petri dish or microscope slide.

-

Slightly moisten the disk with a single drop of sterile distilled or deionized water. It is crucial not to oversaturate the disk, as this can lead to false-negative results.[5]

-

Using a sterile loop or applicator stick, pick one or two well-isolated colonies of the test organism from a fresh (18-24 hour) culture on a non-selective medium like blood agar.

-

Smear the inoculum onto the moistened area of the PYR disk.

-

Incubate the disk at room temperature for 1-2 minutes.

-

After the incubation period, add one drop of the PYR reagent to the disk.

-

Observe for a color change within 1 minute.

Interpretation:

-

Positive: Development of a bright pink or cherry-red color.

-

Negative: No color change, or the development of a yellow or orange color.

Broth Method

The broth method is an alternative that may be used for organisms that grow poorly on solid media or to confirm weak or equivocal disk test results.

Materials:

-

PYR broth containing L-pyrrolidonyl-β-naphthylamide

-

PYR reagent (N,N-dimethylaminocinnamaldehyde)

-

Sterile inoculating loop

-

Incubator at 35-37°C

Procedure:

-

Inoculate the PYR broth with 3-5 colonies from a pure, 18-24 hour culture of the test organism.[7]

-

Incubate the tube aerobically at 35-37°C for 4 hours.[7]

-

After incubation, add 2-3 drops of the PYR reagent to the broth.[4][7]

Interpretation:

-

Positive: Development of a bright pink or cherry-red color in the broth.

-

Negative: No color change in the broth.

Limitations and Considerations

While the PYR test is a valuable tool, it is essential to be aware of its limitations:

-

Presumptive Identification: The PYR test provides a presumptive identification and should be used in conjunction with other biochemical and/or serological tests for definitive identification.[7][8]

-

Inoculum Source: Using inoculum from selective media can lead to false-negative results.[5]

-

Moisture Level: Excessive moisture on the test disk can result in false-negative reactions.[5]

-

Reading Time: Reactions should be read within the specified time frame to avoid misinterpretation of weak or delayed color changes.

-

Variable Reactions: Some bacterial species may show variable PYR reactions, necessitating further testing.

Conclusion

The discovery and implementation of the this compound test represent a significant advancement in diagnostic microbiology. Its rapidity, simplicity, and high degree of accuracy for key pathogens have solidified its place as a fundamental tool in clinical laboratories. For researchers and drug development professionals, a thorough understanding of the principles and applications of the PYR test is essential for the accurate identification of bacterial isolates and for the development of new diagnostic and therapeutic strategies. As the landscape of infectious diseases continues to evolve, the foundational knowledge of such robust and reliable diagnostic methods remains critically important.

References

- 1. mjiri.iums.ac.ir [mjiri.iums.ac.ir]

- 2. jcdr.net [jcdr.net]

- 3. Presumptive identification of streptococci by this compound (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flabslis.com [flabslis.com]

- 5. microbenotes.com [microbenotes.com]

- 6. dalynn.com [dalynn.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]

- 10. examtube.in [examtube.in]

- 11. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of pyrrolidonyl arylamidase for the identification of nonfermenting Gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Pyrrolidonyl-β-Naphthylamide in Laboratory Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Pyrrolidonyl-β-naphthylamide (PYR), a critical substrate in microbiological and enzymatic assays. Understanding its behavior in common laboratory buffers is essential for accurate and reproducible experimental outcomes.

Introduction to Pyrrolidonyl-β-Naphthylamide (PYR)

L-Pyrrolidonyl-β-naphthylamide is a chromogenic substrate used to detect the activity of the enzyme L-pyrroglutamyl aminopeptidase, also known as pyrrolidonyl arylamidase.[1][2] The enzymatic hydrolysis of the amide bond in PYR releases β-naphthylamine.[1][2] This product can then be detected by a colorimetric reaction, typically with the addition of N,N-dimethylaminocinnamaldehyde, which forms a red Schiff base, indicating a positive result.[1][3] This test is a cornerstone in clinical microbiology for the presumptive identification of Streptococcus pyogenes and Enterococcus species.[1]

Solubility of Pyrrolidonyl-β-Naphthylamide

Data Presentation: Solubility of PYR

| Solvent | Concentration | Observations |

| Methanol | 50 mg/mL | Clear, colorless solution[1] |

| 95% Ethanol | 0.2% (w/v) | Used for impregnating paper strips |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Not specified | Recommended for improved stability[1] |

For most laboratory applications involving aqueous buffers, it is recommended to first dissolve PYR in a minimal amount of a suitable organic solvent, such as DMSO or ethanol, before diluting it into the final buffer. This approach helps to prevent precipitation of the substrate in the aqueous phase.

Stability of Pyrrolidonyl-β-Naphthylamide

The stability of PYR in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. Degradation of the substrate can lead to false-positive results or a decrease in assay sensitivity.

Data Presentation: Stability of PYR

| Condition | Duration | Observations |

| 0.2% (w/v) in 95% Ethanol (impregnated on paper strips) stored at 4°C in the dark | ≥ 6 months | The strips remain stable and suitable for use. |

| General recommendation for reagents | N/A | Store at 2-8°C and protect from light to minimize degradation. |

| Presence of moisture | N/A | Moisture can reduce the stability of the substrate.[1] |

The enzymatic hydrolysis of PYR is most efficient in a neutral to slightly alkaline pH range (pH 7.0-8.0) and at temperatures below 40°C.[1] While this pertains to the enzyme's activity, it suggests that the amide bond in the PYR molecule may be more susceptible to hydrolysis under these conditions, even in the absence of the enzyme, albeit at a much slower rate.

Experimental Protocols

Detailed methodologies for key experiments involving PYR are crucial for obtaining reliable results. The following are standard protocols for the PYR test used in microbiology.

Protocol 1: Preparation of PYR-Impregnated Disks

-

Solution Preparation: Prepare a 0.2% (w/v) solution of L-Pyrrolidonyl-β-naphthylamide in 95% ethanol.

-

Impregnation: Soak sterile, blank paper disks (Whatman No. 3 filter paper or equivalent) in the PYR solution.

-

Drying: Allow the disks to air dry completely in a sterile environment, protected from light.

-

Storage: Store the dried, impregnated disks in a dark, tightly sealed container at 4°C.

Protocol 2: PYR Test (Disk Method)

-

Inoculation: Moisten a PYR disk slightly with sterile deionized water. Aseptically pick a few well-isolated colonies of the test organism from an 18-24 hour culture and rub them onto the surface of the disk.

-

Incubation: Incubate the disk at room temperature for 1-2 minutes.

-

Development: Add one drop of N,N-dimethylaminocinnamaldehyde reagent to the disk.

-

Interpretation: Observe for a color change within 1-2 minutes. A bright pink or cherry-red color indicates a positive result (PYR hydrolysis). No color change or a yellow/orange color is a negative result.[3]

Protocol 3: PYR Test (Broth Method)

-

Inoculation: Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.

-

Incubation: Incubate the tube aerobically at 35-37°C for 4 hours.

-

Development: Add 2-3 drops of the PYR reagent to the broth.

-

Interpretation: Observe for the development of a red color within 1-2 minutes, which indicates a positive reaction.[3]

Visualizations

Diagram 1: Hydrolysis of Pyrrolidonyl-β-Naphthylamide

Caption: Enzymatic hydrolysis of PYR and subsequent colorimetric detection.

Diagram 2: Experimental Workflow for PYR Disk Test

Caption: Workflow for the PYR disk test in microbiological identification.

References

Structural Analogs of Pyrrolidonyl-β-naphthylamide: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Pyrrolidonyl-β-naphthylamide (PYR), its structural analogs, and their properties. The primary focus of existing research lies in the application of PYR as a chromogenic substrate for the detection of L-pyrroglutamyl aminopeptidase (B13392206), an enzyme crucial for the identification of various bacterial species. This document synthesizes the available information on the synthesis, mechanism of action, and experimental protocols related to PYR and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Compound: L-Pyrrolidonyl-β-naphthylamide (PYR)

L-Pyrrolidonyl-β-naphthylamide is a synthetic molecule that serves as a specific substrate for the enzyme L-pyrroglutamyl aminopeptidase (also known as pyrrolidonyl peptidase or PYRase).[1][2][3] Its utility is most prominent in clinical microbiology for the presumptive identification of Streptococcus pyogenes and Enterococcus species.[1][4]

Chemical Properties and Synthesis

The fundamental structure of PYR consists of an L-pyroglutamic acid moiety linked to a β-naphthylamine group via an amide bond.[1] The synthesis is primarily achieved through the formation of this amide bond between L-pyroglutamic acid and β-naphthylamine, which can be accomplished by direct coupling or dehydration reactions.[1]

Table 1: Physicochemical Properties of L-Pyrrolidonyl-β-naphthylamide

| Property | Value |

| IUPAC Name | (2S)-N-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide[5] |

| Chemical Formula | C₁₅H₁₄N₂O₂[5] |

| Molar Mass | 254.289 g·mol⁻¹[5] |

| CAS Number | 22155-91-5[5] |

Mechanism of Action and Detection

The core principle behind the use of PYR is the enzymatic hydrolysis of the amide bond by pyrrolidonyl peptidase. This reaction releases β-naphthylamine, a chromogenic reporter molecule.[1][5] The free β-naphthylamine can then be detected by a colorimetric reaction with a developing reagent, typically p-dimethylaminocinnamaldehyde, which results in the formation of a bright pink or cherry-red Schiff base, indicating a positive enzymatic reaction.[1][3]

Caption: Workflow of PYR hydrolysis and colorimetric detection.

Structural Analogs and Structure-Activity Relationship (SAR)

The core structure of PYR serves as a scaffold for designing novel enzyme substrates. By modifying either the pyrrolidone or the naphthylamine moiety, the substrate's specificity can be tuned to detect different enzymatic activities.[1]

Design Principles of Naphthylamide-Based Substrates

The naphthylamine portion of PYR is the chromogenic reporter. The design of new substrates often involves retaining this core while altering the amino acid component to target different peptidases.[1] For instance, the comparison with L-Leucine-β-naphthylamide illustrates this principle of enzyme specificity. While PYR is specific for L-pyrroglutamyl aminopeptidase, L-Leucine-β-naphthylamide is a substrate for leucine (B10760876) aminopeptidase.[1]

Table 2: Conceptual Structural Modifications of Pyrrolidonyl-β-naphthylamide and their Potential Applications

| Parent Compound | Modification | Purpose |

| L-Pyrrolidonyl-β-naphthylamide | Change amino acid | Target different peptidases[1] |

| Naphthalene | Conjugation with glycosides | Create substrates for glycosidases[1] |

| Pyrrole | Introduction of different aromatic/heterocyclic rings | Develop new antifungal agents[1] |

While the principles of designing structural analogs are understood, there is a notable lack of publicly available quantitative data, such as IC50 or Ki values, for analogs of PYR as enzyme inhibitors. The primary focus of the literature remains on its use as a diagnostic substrate.

Experimental Protocols

The most well-documented experimental use of PYR is in the PYR test for bacterial identification. This test can be performed using either a broth or a rapid disk method.

PYR Broth Method

-

Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[6]

-

Incubate the tube aerobically at 35-37°C for 4 hours.[6]

-

Add 2-3 drops of PYR reagent (0.01% p-N,N-dimethylaminocinnamaldehyde in 1% HCl).[3][6]

-

Observe for the development of a bright pink or cherry-red color within 1-2 minutes, which indicates a positive result.[6]

Rapid Disk Method

-

Place a PYR-impregnated disk in a sterile petri dish and moisten it with sterile distilled water.[3]

-

Using a sterile inoculating loop, pick 1-2 well-isolated colonies and rub them onto the disk.[3]

-

Incubate at room temperature for 1-2 minutes.[6]

-

Add one drop of the PYR reagent.[6]

-

A positive reaction is indicated by the appearance of a bright pink or cherry-red color within 1-2 minutes.[6]

Applications in Microbiology

The PYR test is a cornerstone in clinical microbiology for the presumptive identification of several bacterial species.

Table 3: PYR Test Reactions for Various Bacteria

| PYR Positive Bacteria | PYR Negative Bacteria |

| Streptococcus pyogenes (Group A Streptococci)[3][6] | Streptococcus agalactiae (Group B Streptococci) |

| Enterococcus species[2][3] | Streptococcus pneumoniae[4] |

| Citrobacter species[3][7] | Escherichia coli[3][7] |

| Klebsiella species[3] | Salmonella species[7] |

| Yersinia species[3] | Most other Staphylococcus species (excluding S. haemolyticus, S. lugdunensis, S. schleiferi)[8] |

| Staphylococcus haemolyticus[3][4] |

Future Directions and High-Throughput Screening

While the diagnostic utility of PYR is well-established, the exploration of its structural analogs as therapeutic agents, particularly as enzyme inhibitors, remains an area with significant research potential. High-throughput screening (HTS) of libraries of PYR analogs could be a powerful approach to identify novel inhibitors of pyrrolidonyl peptidases or other enzymes.

Caption: A potential high-throughput screening workflow for PYR analogs.

Conclusion

L-Pyrrolidonyl-β-naphthylamide is a critical tool in microbiology, with a well-defined mechanism of action and established experimental protocols for its use as a diagnostic substrate. The design and synthesis of its structural analogs hold promise for the development of novel enzyme substrates and potentially therapeutic enzyme inhibitors. However, there is a clear gap in the publicly available literature regarding the quantitative biological activity of such analogs. Future research, potentially leveraging high-throughput screening and detailed structure-activity relationship studies, is necessary to unlock the full potential of this class of compounds beyond their current diagnostic applications.

References

- 1. Pyrrolidonyl-beta-naphthylamide | 1219381-92-6 | Benchchem [benchchem.com]

- 2. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Value of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for identification of select gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for the differentiation of members of the families Enterobacteriaceae and Vibrionaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flabslis.com [flabslis.com]

Beyond the Petri Dish: A Technical Guide to the Versatile Applications of Pyrrolidonyl-beta-naphthylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidonyl-beta-naphthylamide (PYR), a chromogenic substrate for the enzyme pyroglutamyl aminopeptidase (B13392206) (EC 3.4.19.3), is a well-established tool in clinical microbiology for the rapid identification of bacterial species such as Streptococcus pyogenes and Enterococcus.[1][2][3] However, the utility of this molecule extends far beyond routine bacteriology. This technical guide delves into the lesser-explored yet significant applications of PYR in biomedical research and drug discovery, providing a resource for scientists seeking to leverage this substrate in novel contexts.

Pyroglutamyl peptidases (PGPs) are a class of exopeptidases that cleave N-terminal pyroglutamyl residues from peptides and proteins.[4][5] These enzymes are not exclusive to bacteria and are found across various life forms, including mammals, where they play crucial roles in physiological and pathological processes.[4][6] Mammalian PGPs, such as PGP-I, are involved in the metabolism of bioactive peptides and have been implicated in inflammation and cancer.[4][7] This ubiquity and physiological relevance of PGPs in non-microbial systems open up a wide array of applications for PYR as a research tool.

This guide will explore the use of PYR in quantitative enzyme assays, its application in high-throughput screening for enzyme inhibitors, and the development of PYR derivatives for enhanced detection methodologies, providing detailed protocols and data to facilitate their implementation in the laboratory.

Biochemical Principle of PYR as a Substrate

The fundamental principle behind the use of PYR lies in the enzymatic hydrolysis of the amide bond linking the pyroglutamyl moiety to a beta-naphthylamine reporter molecule.[1][2] In the presence of pyroglutamyl peptidase, PYR is cleaved to yield pyroglutamic acid and free beta-naphthylamine. The liberated beta-naphthylamine can then be detected colorimetrically, typically through the addition of N,N-dimethylaminocinnamaldehyde, which forms a red Schiff base, allowing for qualitative and quantitative assessment of enzyme activity.[1][2]

Applications in Enzyme Characterization and Kinetics

While extensively used for bacterial enzyme detection, PYR is also a valuable substrate for characterizing the kinetic properties of pyroglutamyl peptidases from other sources, including mammalian tissues. The principles of Michaelis-Menten kinetics can be applied to determine key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 1: Kinetic Parameters of Pyroglutamyl Peptidases with Various Substrates

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |

| Recombinant Human Brain PGP-I | Pyroglutamyl 7-aminomethylcoumarin | 0.132 ± 0.024 | 2.68 x 10-5 | [8] |

| Rat PGP-I | L-pGlu-L-Ala | 0.057 | - | [9] |

| Rat PGP-I | L-OTCA-L-Ala | 0.43 | - | [9] |

| Rat PGP-I | L-OOCA-L-Ala | 0.71 | - | [9] |

| Rat PGP-I | L-OICA-L-Ala | 0.42 | - | [9] |

Note: Data for PYR with non-microbial enzymes is not extensively available in the literature, the table provides data for other PGP substrates to illustrate the type of kinetic analysis possible.

Experimental Protocol: Quantitative Assay of Pyroglutamyl Peptidase Activity

This protocol is adapted from standard microbiological procedures and can be optimized for purified enzymes or cell/tissue lysates.

Materials:

-

This compound (PYR) solution (e.g., 1 mg/mL in a suitable buffer)

-

N,N-dimethylaminocinnamaldehyde (PYR reagent)

-

Enzyme source (purified enzyme, cell lysate, or tissue homogenate)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a series of PYR substrate dilutions in the reaction buffer to determine the optimal concentration.

-

In a 96-well plate, add a fixed amount of the enzyme source to each well.

-

Initiate the reaction by adding the PYR substrate solution to the wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding the PYR reagent to each well.

-

Allow the color to develop for 1-2 minutes.

-

Measure the absorbance at the appropriate wavelength (typically around 560 nm for the red Schiff base).

-

A standard curve using known concentrations of beta-naphthylamine can be used to quantify the amount of product formed.

-

Calculate the enzyme activity in appropriate units (e.g., µmol/min/mg protein).

High-Throughput Screening for Enzyme Inhibitors

The colorimetric nature of the PYR assay makes it amenable to high-throughput screening (HTS) for the discovery of novel inhibitors of pyroglutamyl peptidases.[10][11] Such inhibitors could have therapeutic potential in diseases where PGP activity is dysregulated, such as inflammation and cancer.[4][7]

Table 2: Examples of Pyroglutamyl Peptidase Inhibitors

| Inhibitor | Target Enzyme | IC50 | Reference |

| HA08 | Insulin-regulated aminopeptidase (IRAP) | 18 nM | [12] |

| Benzyl alcohol derivative of HA08 | Insulin-regulated aminopeptidase (IRAP) | 59 nM | [12] |

Note: This table showcases inhibitors for a related aminopeptidase to illustrate the type of data generated from inhibitor screening. Specific IC50 values for PGP inhibitors screened using a PYR-based assay would require dedicated experimental campaigns.

Experimental Protocol: High-Throughput Screening of PGP Inhibitors

This protocol outlines a basic framework for an HTS campaign using the PYR assay.

Materials:

-

PYR solution

-

PYR reagent

-

Purified PGP enzyme

-

Compound library (e.g., small molecules, natural product extracts)

-

384-well microplates

-

Automated liquid handling system (recommended)

-

Microplate reader

Procedure:

-

In a 384-well plate, dispense a small volume of each compound from the library into individual wells.

-

Add a solution of the purified PGP enzyme to all wells.

-

Pre-incubate the plate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PYR substrate to all wells.

-

Incubate at 37°C for a time determined during assay optimization.

-

Add the PYR reagent to stop the reaction and induce color development.

-

Read the absorbance on a microplate reader.

-

Wells with reduced absorbance compared to control wells (containing no inhibitor) indicate potential inhibitory activity.

-

Positive hits should be confirmed and their potency (e.g., IC50) determined through dose-response experiments.

Advanced Applications with PYR Derivatives

To enhance the sensitivity and applicability of PYR-based assays, researchers have developed fluorescent and near-infrared probes based on the pyroglutamyl recognition moiety.[13][14][15][16] These probes offer several advantages over the traditional colorimetric assay, including higher sensitivity, suitability for live-cell imaging, and in vivo applications.

For instance, a near-infrared fluorescent probe was developed to monitor PGP-1 activity in a mouse model of inflammation, demonstrating the potential of these tools in studying disease pathology.[13] Similarly, a ratiometric fluorescent sensor has been used to detect PGP-1 in mouse tumors.[14]

Visualizing Experimental Workflows and Pathways

PYR-Based Enzyme Assay Workflow

The following diagram illustrates the general workflow for a quantitative enzyme assay using PYR.

Caption: Workflow for a quantitative PYR-based enzyme assay.

High-Throughput Inhibitor Screening Workflow

This diagram outlines the steps involved in a high-throughput screening campaign to identify inhibitors of pyroglutamyl peptidase.

Caption: Workflow for HTS of PGP inhibitors using a PYR-based assay.

Conclusion

This compound, while a staple in clinical microbiology, possesses a much broader potential as a research tool. Its utility as a substrate for pyroglutamyl peptidases from diverse biological sources enables its application in enzyme kinetics, high-throughput inhibitor screening, and, through the development of its derivatives, in advanced imaging techniques. For researchers and drug development professionals, PYR offers a cost-effective and versatile means to investigate the roles of pyroglutamyl peptidases in health and disease, paving the way for new diagnostic and therapeutic strategies. The protocols and data presented in this guide provide a foundation for the expanded use of this valuable chemical probe.

References

- 1. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]

- 2. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 3. flabslis.com [flabslis.com]

- 4. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyroglutamyl-peptidase I - Wikipedia [en.wikipedia.org]

- 6. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Stability and kinetic studies on recombinant pyroglutamyl peptidase I and two mutant forms - DORAS [doras.dcu.ie]

- 9. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Ultrasensitive Near‐Infrared Fluorescent Probe Reveals Pyroglutamate Aminopeptidase 1 Can Be a New Inflammatory Cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A ratiometric fluorescent sensor for rapid detection of the pyroglutamate aminopeptidase-1 in mouse tumors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 15. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]

L-Pyrroglutamyl Aminopeptidase Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the substrate specificity of L-pyrroglutamyl aminopeptidase (B13392206) (PGP-1), a cysteine peptidase that plays a crucial role in various physiological processes, including inflammation and hormone regulation. This document summarizes quantitative kinetic data, details experimental protocols for substrate specificity studies, and visualizes the enzyme's catalytic mechanism and its potential role in inflammatory signaling pathways.

Quantitative Analysis of Substrate Specificity

L-Pyrroglutamyl aminopeptidase (EC 3.4.19.3), also known as pyroglutamyl-peptidase I (PGP-1), catalyzes the removal of an N-terminal pyroglutamyl (pGlu) residue from peptides and proteins.[1] The enzyme exhibits broad substrate specificity but is highly selective for the pGlu moiety at the N-terminus.[2] Minor modifications to the pyroglutamyl ring can significantly impact the enzyme's catalytic efficiency.

The substrate specificity of PGP-1 is quantitatively assessed by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the available kinetic parameters for the hydrolysis of various substrates by L-pyrroglutamyl aminopeptidase.

| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Pyroglutamyl 7-aminomethylcoumarin | Recombinant Human PGP-1 | 0.132 ± 0.024 | 2.68 x 10-5 | 0.203 | (Mtawae, 2005) |

| Pyroglutamylalanine | Streptococcus pyogenes | 0.34 | Not Reported | Not Reported | (Besson et al., 1994) |

| Pyroglutamyltyrosine | Streptococcus pyogenes | 0.47 | Not Reported | Not Reported | (Besson et al., 1994) |

Note: The limited availability of comprehensive kinetic data for a wide range of natural peptide substrates highlights a key area for future research.

Experimental Protocols for Substrate Specificity Studies

Determining the kinetic parameters of L-pyrroglutamyl aminopeptidase for various substrates requires precise and reproducible experimental protocols. Two common methods employed are continuous spectrophotometric assays and high-performance liquid chromatography (HPLC)-based assays.

Continuous Spectrophotometric Assay using a Chromogenic Substrate